1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione D011-2120 is an antiviral agent. It acts by blocking microtubule polymerization, disrupting the Golgi complex and inhibiting viral trafficking to the plasma membrane during virus egress.
Brand Name: Vulcanchem
CAS No.: 620931-39-7
VCID: VC0524851
InChI: InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
Molecular Formula: C17H15NO3
Molecular Weight: 281.3 g/mol

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione

CAS No.: 620931-39-7

Cat. No.: VC0524851

Molecular Formula: C17H15NO3

Molecular Weight: 281.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione - 620931-39-7

Specification

CAS No. 620931-39-7
Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione
Standard InChI InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3
Standard InChI Key LVVSKXULWVLTOX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
Canonical SMILES CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

The compound features an indoline-2,3-dione core substituted with a 4-methoxybenzyl group at the N-1 position and a methyl group at the C-5 position. X-ray crystallographic studies of analogous structures, such as 1-benzyl-5-methylindoline-2,3-dione, reveal that the indoline ring system is nearly planar, with root-mean-square (r.m.s.) deviations of 0.022 Å . The dihedral angle between the indoline moiety and the benzyl ring in related compounds ranges from 71° to 76°, suggesting that steric and electronic effects from the 4-methoxy group may influence molecular conformation .

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC17H15NO3\text{C}_{17}\text{H}_{15}\text{NO}_{3}
Molecular Weight281.3 g/mol
Melting PointNot reported
Purity>98%
Spectral Data (HRMS)m/zm/z 281.1052 [M+H]+^+

Synthesis and Optimization

Nucleophilic Substitution Reaction

The compound is synthesized via a nucleophilic substitution reaction between 5-methylindoline-2,3-dione and 4-methoxybenzyl chloride in the presence of a base (e.g., K2_2CO3_3) and polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Continuous flow reactors have been proposed to enhance reaction efficiency and scalability, reducing reaction times from hours to minutes.

Representative Procedure

  • Reagents: 5-Methylindoline-2,3-dione (3.5 g, 0.018 mol), 4-methoxybenzyl chloride (1.2 equiv), K2_2CO3_3 (3.0 equiv).

  • Conditions: Reflux in THF at 80°C for 14 hours under nitrogen atmosphere.

  • Workup: Filtration, washing with saturated NaHCO3_3, and purification via column chromatography (petroleum ether/ethyl acetate, 3:1) .

  • Yield: ~63–75% .

Structural Modifications

The C-5 methyl group and N-1 4-methoxybenzyl substituent are critical for bioactivity. Derivatives with bulkier groups at these positions exhibit reduced solubility but enhanced binding affinities in molecular docking studies .

Structural Characterization

Spectroscopic Analysis

  • 1^1H NMR (CDCl3_3): Key signals include δ 7.44 (s, 1H, Ar-H), 4.93 (s, 2H, CH2_2), 3.78 (s, 3H, OCH3_3), and 2.32 (s, 3H, CH3_3) .

  • IR (KBr): Peaks at 1,741 cm1^{-1} (C=O stretch) and 1,655 cm1^{-1} (C=C aromatic) .

  • HRMS: Exact mass confirmed as 281.1052 [M+H]+^+ .

Crystallographic Insights

While no crystal structure of 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione has been published, analogous compounds (e.g., 1-benzyl-5-methylindoline-2,3-dione) crystallize in monoclinic systems with space group P21/cP2_1/c. The indoline ring’s planarity and dihedral angles with substituents are consistent across derivatives, underscoring the rigidity of the core structure .

CompoundTargetIC50_{50} (μM)Reference
8l (Phenylacetamide)HL-60 Cells0.07
4l (Antidepressant)Forced Swim Test47.5% Reduction
1i (Cytotoxic)K562 Cells6.92

Comparison with Related Compounds

1-Benzyl-5-methylindoline-2,3-dione

This analog lacks the 4-methoxy group, resulting in lower solubility and reduced anticancer potency (IC50_{50} >10 μM) . The methoxy group’s electron-donating effect likely enhances metabolic stability.

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